molecular formula C10H11BrFNO2 B13552068 4-Amino-4-(3-bromo-4-fluorophenyl)butanoic acid

4-Amino-4-(3-bromo-4-fluorophenyl)butanoic acid

Cat. No.: B13552068
M. Wt: 276.10 g/mol
InChI Key: SXBCGXPLQNZPKX-UHFFFAOYSA-N
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Description

4-Amino-4-(3-bromo-4-fluorophenyl)butanoic acid is an organic compound with the molecular formula C10H11BrFNO2 This compound is of interest due to its unique structural features, which include an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(3-bromo-4-fluorophenyl)butanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(3-bromo-4-fluorophenyl)butanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-4-(3-bromo-4-fluorophenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-4-(3-bromo-4-fluorophenyl)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Biological Activity

4-Amino-4-(3-bromo-4-fluorophenyl)butanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of both bromine and fluorine substituents on the phenyl ring significantly influences its reactivity and interactions with biological targets, particularly in neurotransmitter modulation.

  • Molecular Formula : C10H12BrFNO2
  • Molecular Weight : 276.10 g/mol
  • Structural Features :
    • Amino group (NH2-NH_2)
    • Butanoic acid moiety
    • Substituted aromatic ring containing bromine and fluorine

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) receptors. This compound may act as an inhibitor of GABA uptake, thus enhancing GABAergic transmission, which is crucial for various neurological functions.

Biological Activity Overview

The compound's biological activity can be summarized as follows:

Activity Type Description
Neurotransmitter Modulation Interaction with GABA receptors leading to potential anxiolytic effects.
Enzyme Inhibition Potential inhibition of dipeptidyl peptidase-IV (DPP-IV), relevant in diabetes management.
Antimicrobial Activity Preliminary studies suggest possible antimicrobial properties against various pathogens.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • Research indicates that compounds structurally similar to this compound exhibit significant modulation of GABA receptor activity, which is essential for regulating neuronal excitability and maintaining balance in the central nervous system .
    • A study assessed the inhibitory effects on GABA uptake across different mouse GAT subtypes, demonstrating that functionalized amino acids can serve as effective inhibitors .
  • Dipeptidyl Peptidase-IV Inhibition :
    • The compound's structural analogs have been investigated for their potential as DPP-IV inhibitors, which are important in the treatment of type 2 diabetes . The presence of specific substituents can enhance binding affinity to the enzyme, potentially leading to improved therapeutic outcomes.
  • Antimicrobial Activity :
    • Preliminary investigations into antimicrobial properties reveal that derivatives of amino acids can exhibit enhanced activity against bacterial strains, suggesting that modifications like bromination and fluorination may improve efficacy . Further studies are needed to establish the specific activity profile of this compound against various pathogens.

Comparative Analysis with Similar Compounds

A comparison with related compounds highlights the unique attributes of this compound:

Compound Name Structural Features Unique Attributes
4-Amino-3-(4-fluorophenyl)butanoic acidLacks bromine atomMay exhibit different reactivity and biological activity
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acidContains trifluoromethyl groupsEnhanced lipophilicity and potential for different interactions
3-Amino-4-(2-bromo-4-fluorophenyl)butyric acidSimilar structure but different substitution patternDifferent biological activity profile

Properties

Molecular Formula

C10H11BrFNO2

Molecular Weight

276.10 g/mol

IUPAC Name

4-amino-4-(3-bromo-4-fluorophenyl)butanoic acid

InChI

InChI=1S/C10H11BrFNO2/c11-7-5-6(1-2-8(7)12)9(13)3-4-10(14)15/h1-2,5,9H,3-4,13H2,(H,14,15)

InChI Key

SXBCGXPLQNZPKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CCC(=O)O)N)Br)F

Origin of Product

United States

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